molecular formula C19H16N2O2 B2473505 N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide CAS No. 302909-78-0

N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide

Cat. No.: B2473505
CAS No.: 302909-78-0
M. Wt: 304.349
InChI Key: SYWAYBZKZNWIEQ-DEDYPNTBSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is N'-[(E)-benzylideneamino]-2-(naphthalen-1-yloxy)acetohydrazide . This name reflects its core structure:

  • Acetohydrazide backbone : Derived from acetic acid, where the hydroxyl group is replaced by a hydrazide (-NH-NH₂).
  • Benzylidene group : A Schiff base formed by the condensation of benzaldehyde with the hydrazide nitrogen.
  • 1-Naphthyloxy substituent : A naphthalene ring attached via an ether linkage at the 1-position.

The molecular formula is C₁₉H₁₆N₂O₂ , with a molar mass of 304.35 g/mol . The structural formula (Figure 1) illustrates the E-configuration of the benzylidene imine bond and the spatial orientation of the naphthyloxy group.

Table 1: Key Structural Features

Feature Description
Parent hydrazide 2-(1-Naphthyloxy)acetohydrazide (C₁₂H₁₂N₂O₂)
Schiff base component Benzaldehyde-derived imine (C₆H₅-CH=N-)
Substituent position 1-Naphthyloxy (oxygen linked to naphthalene’s first carbon)

Alternative Nomenclature Conventions in Hydrazide Chemistry

In non-IUPAC contexts, the compound is referred to using:

  • Functional group priority : Benzylidene-1-naphthyloxyacetohydrazide, emphasizing the benzylidene and naphthyloxy groups.
  • Trivial names : Derivatives are often named after their synthetic precursors, such as 1-naphthol ether hydrazide or benzaldehyde hydrazone.
  • Abbreviated notations : In coordination chemistry, it may be labeled as (ligand 1) when complexed with metals.

The term "hydrazone" is occasionally misapplied, though hydrazones strictly refer to derivatives where both hydrogens of hydrazine are replaced by carbon groups. Here, only one hydrogen is substituted, making it a monosubstituted hydrazide.

Positional Isomerism in Naphthyloxy Substituent Configurations

Positional isomerism arises from the naphthyloxy group’s attachment point (1- vs. 2-naphthyloxy). Key distinctions include:

1-Naphthyloxy isomer :

  • The oxygen atom is bonded to the naphthalene ring’s first carbon, creating a sterically hindered structure due to proximity to the fused benzene ring.
  • Exhibits a blue-shifted UV-Vis absorption compared to the 2-isomer, attributed to reduced conjugation with the acetohydrazide backbone.

2-Naphthyloxy isomer :

  • The oxygen attaches to the second carbon, allowing better π-orbital overlap with the hydrazide’s carbonyl group.
  • Demonstrates higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data.

Table 2: Comparative Properties of Naphthyloxy Isomers

Property 1-Naphthyloxy 2-Naphthyloxy
λₘₐₓ (nm) 285 295
Melting point (°C) 107–109 137–139
Solubility in DMSO (g/L) 12.3 8.7

The synthetic route to each isomer involves nucleophilic substitution of 1- or 2-naphthol with chloroacetohydrazide, followed by Schiff base formation with benzaldehyde. Chromatographic separation is required due to similar polarities.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-13-15-7-2-1-3-8-15)14-23-18-12-6-10-16-9-4-5-11-17(16)18/h1-13H,14H2,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWAYBZKZNWIEQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-78-0
Record name N'-BENZYLIDENE-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide belongs to the class of hydrazones, characterized by the functional group C=N-N-C. The synthesis typically involves the reaction of a benzaldehyde derivative with acetohydrazide in an organic solvent, often under acidic conditions to facilitate the formation of the hydrazone product. Common solvents include ethanol and methanol, with purification achieved through recrystallization or chromatography.

Biological Activities

The compound exhibits significant biological activities, particularly in antimicrobial applications. Various studies have evaluated its efficacy against a range of microbial pathogens.

Antimicrobial Activity

  • Antibacterial Properties :
    • This compound derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this hydrazone have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • A study highlighted that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1.45 µg/ml against Bacillus subtilis, indicating strong antibacterial potential .
  • Antifungal Properties :
    • The compound has also been evaluated for antifungal activity, particularly against species such as Candida albicans and Aspergillus niger. Some derivatives demonstrated significant antifungal activity with MIC values comparable to established antifungal agents .
  • Mechanism of Action :
    • The antimicrobial action is often attributed to the ability of these compounds to form hydrogen bonds with target sites in microbial cells, enhancing their efficacy. Structural modifications, such as the introduction of electron-donating groups (e.g., methoxy groups), have been shown to improve activity .

Synthesis and Evaluation of Derivatives

A recent study focused on synthesizing a series of N'-benzylidene derivatives and evaluating their antimicrobial activities through in vitro assays. The results indicated that specific substitutions significantly enhanced antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Compound NameTarget OrganismMIC (µg/ml)Activity
Compound 4hS. aureus1.45Antibacterial
Compound 4iC. albicans0.85Antifungal

In Vivo Studies

In vivo evaluations were conducted on selected compounds to assess their safety and efficacy in living organisms. These studies included biochemical analyses and histological examinations of liver and kidney tissues, confirming the compounds' potential without significant toxicity .

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 1-naphthol and benzylidene hydrazine derivatives. This method allows for the introduction of the naphthyloxy group, which is crucial for enhancing the compound's biological properties.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50
Pseudomonas aeruginosa50
Candida albicans30

The compound exhibited superior activity compared to standard antibiotics such as ampicillin and chloramphenicol, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant potency against various types of cancer cells, including breast and lung cancer lines.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in microbial targets where enzyme inhibition can disrupt essential metabolic processes.
  • Cellular Interaction : It interacts with cellular pathways that regulate growth and apoptosis, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of hydrazone derivatives. The presence of specific functional groups influences both antimicrobial and anticancer activities. For instance:

  • The naphthyloxy group enhances lipophilicity, improving membrane permeability.
  • The benzylidene moiety is essential for enzyme interaction and inhibition.

A study highlighted that modifications to these groups can lead to variations in potency, emphasizing the importance of chemical structure in drug design .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Anticancer Potential : Research indicated that hydrazone derivatives exhibit cytotoxic effects on various cancer cell lines, with this compound showing promise in inhibiting tumor growth through apoptosis induction .

Q & A

Q. What are the common synthetic routes for N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 2-(1-naphthyloxy)acetohydrazide and benzaldehyde derivatives. For example:

  • Hydrazide intermediate preparation : React ethyl 2-(1-naphthyloxy)acetate with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield 2-(1-naphthyloxy)acetohydrazide .
  • Schiff base formation : Condense the hydrazide with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol, catalyzed by glacial acetic acid, under reflux (4–6 hours). The product is isolated via filtration and recrystallized from methanol/ethanol .
  • Key characterization : Confirm using 1H^1H-NMR (δ 8.2–8.4 ppm for imine proton, N=CH), IR (1660–1680 cm1^{-1} for C=O), and elemental analysis .

Q. How is the anti-inflammatory activity of this compound evaluated experimentally?

  • In vitro assays : Use LPS-stimulated RAW 264.7 macrophages or BALB/c mouse peritoneal macrophages to measure TNF-α suppression via ELISA. Pre-treat cells with the compound (10–100 µM) for 1 hour before LPS challenge .
  • In vivo models : Employ carrageenan-induced paw edema in Wistar rats. Administer the compound orally (10–50 mg/kg) 1 hour before carrageenan injection; measure paw volume at 0–6 hours using plethysmometry. Data analysis via ANOVA with Tukey’s post-hoc test (p < 0.05) .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H^1H-/13C^13C-NMR : Identify imine (N=CH, δ 8.2–8.4 ppm), naphthyloxy (δ 6.8–7.8 ppm), and hydrazide carbonyl (δ 165–170 ppm). Conformational isomers (E/Z) may split peaks (e.g., OCH2_2 at δ 5.09/5.62 ppm) .
  • IR spectroscopy : Confirm C=O (1660–1680 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) stretches .
  • Mass spectrometry : Detect molecular ion peaks (e.g., [M+H]+^+ at m/z 504.48) and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence biological activity?

  • Structural impact : E-isomers often exhibit stronger hydrogen bonding due to planar geometry, enhancing interactions with targets like COX-1 or Akt. For example, (E)-N'-benzylidene derivatives show 2–3× higher COX-1 inhibition (IC50_{50} 0.5 µg/mL) than Z-forms .
  • Experimental differentiation : Use 1H^1H-NMR to quantify isomer ratios (e.g., 75:25 E/Z in DMSO-d6_6) and HPLC with chiral columns for separation. Biological assays must test isomers separately .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Dock the compound into Akt (PDB: 1O6K) or COX-1 (PDB: 3N8V) using AutoDock Vina. Key interactions include:
  • π-π stacking between naphthyloxy and Phe830^{830} (Akt).
  • Hydrogen bonds between hydrazide NH and Tyr355^{355} (COX-1) .
    • QSAR modeling : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate with IC50_{50} values. Validation via leave-one-out cross-validation (R2^2 > 0.85) .

Q. How can contradictory bioactivity data between studies be resolved?

  • Source analysis : Differences may arise from cell line specificity (e.g., PC3 vs. NSCLC cells) or assay conditions (e.g., serum-free vs. serum-containing media). Replicate experiments using standardized protocols (e.g., MTT assay at 24 hours) .
  • Meta-analysis : Pool data from ≥3 independent studies (n ≥ 8 per group) and apply random-effects models to account for heterogeneity. Sensitivity analysis excludes outliers .

Q. What crystallographic insights exist for related hydrazide derivatives?

  • Single-crystal XRD : For analogues like (E)-2,4-dimethyl-N'-(2-methylbenzylidene)benzohydrazide, dihedral angles between aromatic rings (~88°) and intermolecular N-H···O hydrogen bonds stabilize the lattice .
  • Packing motifs : Chains along the b-axis via N-H···O and C-H···O interactions, relevant for predicting solubility and stability .

Methodological Challenges

Q. How are hydrazide by-products minimized during synthesis?

  • Optimized conditions : Use anhydrous ethanol, excess benzaldehyde (1.2 eq), and catalytic HCl (1–2 drops) to drive Schiff base formation. Monitor via TLC (hexane:EtOAc 7:3) .
  • Purification : Column chromatography (SiO2_2, gradient elution with CHCl3_3:MeOH 95:5) removes unreacted hydrazide .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Synthesize phosphate or acetylated derivatives. For example, 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide derivatives show enhanced aqueous solubility via glycosylation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation. Characterize via DLS and TEM .

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